molecular formula C15H15N3O3S B5908358 methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate

methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate

Cat. No. B5908358
M. Wt: 317.4 g/mol
InChI Key: FWXCZVRXAFHOGL-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate, also known as MCFB, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MCFB is a member of the furan-based hydrazone family and has been shown to have various biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate is not fully understood, but studies suggest that it may act by inducing apoptosis (programmed cell death) in cancer cells. methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate has been shown to have antiviral and anti-inflammatory effects. Studies have shown that methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate inhibits the replication of the hepatitis C virus and reduces inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate as a research tool is its broad range of biological activities, which makes it useful for studying various disease processes. However, its complex synthesis may limit its availability for some researchers.

Future Directions

There are several potential future directions for methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate research. One area of interest is its use as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects. Finally, the development of more efficient synthesis methods may increase its availability for research purposes.

Synthesis Methods

The synthesis of methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate involves the reaction of 2-furylcarboxaldehyde with methyl 2-aminobenzoate in the presence of carbon disulfide, followed by reaction with methyl isothiocyanate and hydrazine hydrate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

methyl 2-[5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-16-15(22)18-17-9-10-7-8-13(21-10)11-5-3-4-6-12(11)14(19)20-2/h3-9H,1-2H3,(H2,16,18,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXCZVRXAFHOGL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC=C(O1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=CC=C(O1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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